Hydroxy(1-naphthyl)methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPI59, also known as [(S)-Hydroxy (1-naphthyl)methyl]phosphonic acid, is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. DPI59 has a molecular formula of C₁₁H₁₁O₄P and a molecular weight of 238.1764 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DPI59 typically involves the reaction of naphthalene derivatives with phosphonic acid. One common method is the reaction of 1-naphthaldehyde with diethyl phosphite in the presence of a base, followed by hydrolysis to yield DPI59. The reaction conditions often include:
Solvent: Tetrahydrofuran or ethanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of DPI59 may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Purification: Crystallization or column chromatography
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Chemical Reactions Analysis
Types of Reactions: DPI59 undergoes various chemical reactions, including:
Oxidation: DPI59 can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert DPI59 to its corresponding alcohol derivatives.
Substitution: DPI59 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phosphonic acid derivatives
Reduction: Alcohol derivatives
Substitution: Substituted phosphonic acid derivatives
Scientific Research Applications
DPI59 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
DPI59 exerts its effects by interacting with specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. This interaction can inhibit the activity of the enzyme, leading to downstream effects on cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
- [(S)-Hydroxy (naphthalen-1-yl)methyl]phosphonic acid
- Phosphonic acid derivatives
Comparison: DPI59 is unique due to its specific naphthalene moiety and phosphonic acid group, which confer distinct chemical and biological properties. Compared to other similar compounds, DPI59 has shown selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C11H11O4P |
---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
[(S)-hydroxy(naphthalen-1-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H,(H2,13,14,15)/t11-/m0/s1 |
InChI Key |
AXIBZLYWMBUYRV-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.